molecular formula C5H7ClN2O2S B3039860 1-ethyl-1H-imidazole-4-sulfonyl chloride CAS No. 137049-01-5

1-ethyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B3039860
CAS No.: 137049-01-5
M. Wt: 194.64 g/mol
InChI Key: JIEHZRJEPGJDMI-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 1-ethyl-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-1H-imidazole with chlorosulfonic acid. The reaction conditions usually require a controlled environment to prevent side reactions and ensure high yield. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

1-Ethyl-1H-imidazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group with other functional groups.

    Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1-ethyl-1H-imidazole-4-sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

1-Ethyl-1H-imidazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and imidazole derivatives:

    1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and applications.

    1-Phenyl-1H-imidazole-4-sulfonyl chloride: Contains a phenyl group, which significantly alters its chemical properties and applications.

    1H-Imidazole-4-sulfonyl chloride: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain conditions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name

1-ethylimidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-2-8-3-5(7-4-8)11(6,9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEHZRJEPGJDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276949
Record name 1-Ethyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137049-01-5
Record name 1-Ethyl-1H-imidazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137049-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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